
4-(2-cyclopropyl-2-hydroxyethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(2-cyclopropyl-2-hydroxyethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds within the piperazine class, which are of interest due to their pharmacological properties. For instance, the first paper discusses 1-substituted 4-(3-hydroxyphenyl)piperazines, which are identified as pure opioid receptor antagonists. These compounds, including N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine, have shown low nanomolar potencies at μ, δ, and κ receptors and exhibit pure antagonist properties .
Synthesis Analysis
The synthesis of related piperazine compounds is detailed in the second paper, which describes a scalable and facile process for the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride. This compound is a Rho kinase inhibitor and is synthesized from 4-aminopyridine and N,N'-carbonyldiimidazole through acylation, deprotection, and salt formation, achieving an overall yield of 53% with high purity . Although the synthesis of the specific compound is not described, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. The first paper implies that the stereochemistry of the piperazine moiety, as well as the substitution pattern on the phenyl ring, are important for the antagonistic activity at opioid receptors . While the exact molecular structure analysis of "4-(2-cyclopropyl-2-hydroxyethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide hydrochloride" is not provided, it can be inferred that the structure-activity relationship would be a key area of study.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives typically include acylation and salt formation, as mentioned in the second paper . These reactions are essential for the formation of the carboxamide group and the final hydrochloride salt, which are common functional groups in medicinal chemistry due to their influence on drug solubility and bioavailability.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their development as pharmaceutical agents. While the papers provided do not detail these properties for the specific compound , they would be expected to be characterized during the development process to ensure the compound's suitability for further investigation as a therapeutic agent. The high purity of the synthesized compounds, as mentioned in the second paper, suggests that the physical and chemical properties are likely to be favorable for drug development .
科学的研究の応用
Antimicrobial Activity
Research has demonstrated the potential of related piperazine derivatives in combating microbial infections. For instance, Patel and Patel (2010) synthesized compounds with significant antibacterial and antifungal activity against organisms such as S. aureus, E. coli, and C. albicans, highlighting the antimicrobial potential of piperazine derivatives Patel & Patel, 2010. Additionally, Patel and Patel (2010) further explored fluoroquinolone-based 4-thiazolidinones, originating from quinolone carboxylic acids, showing antimicrobial activities, reinforcing the value of such compounds in antimicrobial studies Patel & Patel, 2010.
Anticancer Activity
Jiang et al. (2007) investigated 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) for its anticancer properties, showing excellent in vivo and in vitro activity with low toxicity. The metabolism of TM208 in rats revealed multiple metabolites, suggesting its complex interaction within biological systems Jiang et al., 2007.
Synthesis of Biologically Active Compounds
The synthesis of new compounds with potential therapeutic applications is a key area of research. For example, Sanjeevarayappa et al. (2015) synthesized a compound with moderate anthelmintic activity, showcasing the utility of piperazine derivatives in creating new therapeutic agents Sanjeevarayappa et al., 2015.
特性
IUPAC Name |
4-(2-cyclopropyl-2-hydroxyethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2.ClH/c23-18(17-8-9-17)15-21-11-13-22(14-12-21)19(24)20-10-4-7-16-5-2-1-3-6-16;/h1-3,5-6,17-18,23H,4,7-15H2,(H,20,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKMNFITURMWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)NCCCC3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-cyclopropyl-2-hydroxyethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid](/img/structure/B2518694.png)


![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2518704.png)
![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
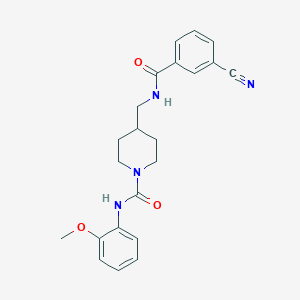
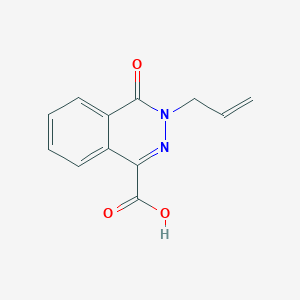
![1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B2518709.png)
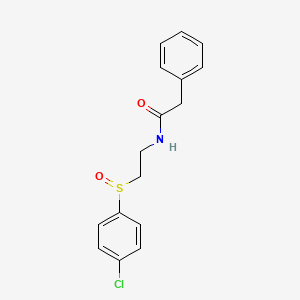
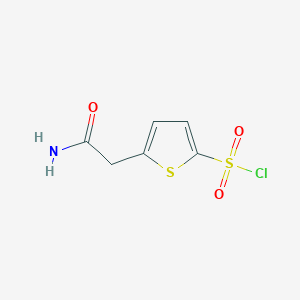
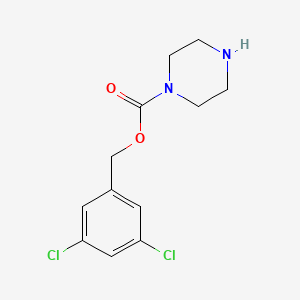
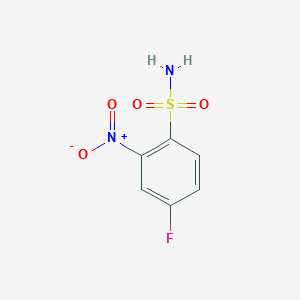
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2518714.png)
![8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518716.png)